3-(1-溴乙基)苯甲酸甲酯

描述

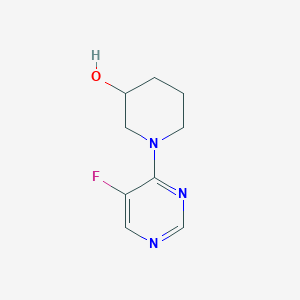

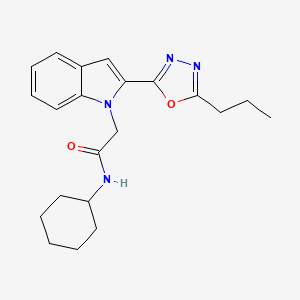

Methyl 3-(1-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It contains a total of 24 bonds: 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .

Synthesis Analysis

Methyl 3-(1-Bromoethyl)benzoate is synthesized from the reaction between a carboxylic acid and an alcohol . The reaction is acid-catalyzed and leads to the formation of an ester and water . The reaction is driven to the product side by the addition of methanol in excess .Molecular Structure Analysis

The molecular structure of Methyl 3-(1-bromoethyl)benzoate includes a central aromatic ring, with the ester group slightly twisted out of the plane . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Chemical Reactions Analysis

Methyl 3-(1-bromoethyl)benzoate undergoes stereoconvergent cross-coupling with potassium trifluoro (1-phenylethyl)borate to form 1,1-diarylethane derivative . The Negishi cross-coupling reaction between methyl 3-bromobenzoate and diarylzinc reagents in the presence of a palladium catalyst has also been reported .Physical And Chemical Properties Analysis

Methyl 3-(1-bromoethyl)benzoate is a solid at room temperature . It has a molecular weight of 243.1 . The compound is stored at 2-8°C .科学研究应用

合成技术: 一项研究描述了一种相关化合物 4-(溴甲基)苯甲酸甲酯的合成,展示了其生产的工艺和最佳条件,产率为 90.5% (毕云梅,2012).

晶体结构分析: 比较 4-溴-2-(甲氧甲氧基)苯甲酸甲酯和 4-溴-3-(甲氧甲氧基)苯甲酸的晶体结构的研究,通过氢键和 Br⋯O 相互作用深入了解了这些化合物中二维结构的形成 (P. A. Suchetan 等,2016).

催化研究: 对氧化钇上的苯甲酸甲酯和苯甲酸还原进行原位研究,揭示了它们通过表面苯甲酸还原为苯甲醛,表明了催化应用的潜力 (S. T. King 和 E. J. Strojny,1982).

化学合成: 一项关于 3-取代 1(3H)-异苯并呋喃酮高效不对称合成的研究表明,相关苯甲酸酯在制备复杂的化学结构中得到了应用 (P. Ramachandran,Guangfu Chen,H. Brown,1996).

在材料科学中的应用: 关于超支化芳香族聚酰胺合成的研究详细介绍了一种类似于 3-(1-溴乙基)苯甲酸甲酯的化合物的用途,突出了其在创造新型聚合物材料中的潜力 (杨刚,M. Jikei,M. Kakimoto,1999).

环境应用: 一项研究调查了苯甲酸甲酯作为一种潜在的环保熏蒸剂来控制储藏产品害虫,强调了其在害虫管理中的替代用途 (W. Morrison 等,2019).

安全和危害

Methyl 3-(1-bromoethyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

属性

IUPAC Name |

methyl 3-(1-bromoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYFMMWUMUICEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)

![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)

![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)

![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)